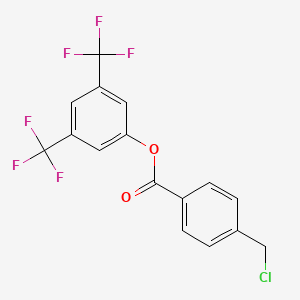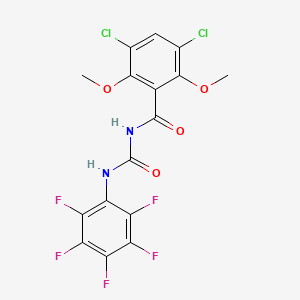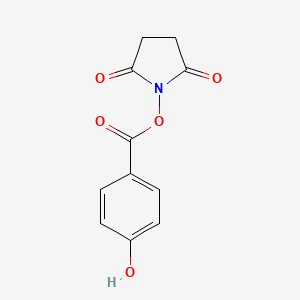
Succinimidyl-4-hydroxybenzoate
描述
Succinimidyl-4-hydroxybenzoate: is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics, for the labeling and crosslinking of proteins and peptides . The compound is known for its high reactivity with primary amines, making it a valuable tool in various scientific applications .
作用机制
Target of Action
Succinimidyl-4-hydroxybenzoate (SHB) is a compound that has been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics designed to specifically target cancer cells . The primary targets of SHB are proteins or enzymes that interact with 4-hydroxybenzoate (4-HB), a compound closely related to SHB . Two such enzymes are chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyl-transferase .
Mode of Action
This interaction can lead to changes in cellular processes, potentially resulting in the death of the targeted cells .
Biochemical Pathways
The biochemical pathways affected by SHB are likely related to those involving 4-HB. In the bacterium Pseudarthrobacter phenanthrenivorans Sphe3, 4-HB is hydroxylated to form protocatechuate, which is then either cleaved or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle . It is possible that SHB affects similar pathways in other organisms.
Pharmacokinetics
In the context of adcs, the pharmacokinetics of the entire conjugate, including the shb linker, are important for determining the bioavailability of the cytotoxic drug .
Result of Action
The result of SHB’s action is likely dependent on the specific context in which it is used. In the case of ADCs, the action of SHB could result in the delivery of a cytotoxic drug to a specific target cell, leading to cell death .
Action Environment
The action of SHB can be influenced by various environmental factors. For instance, the stability of SHB and its conjugates may be affected by temperature and pH . Additionally, the presence of other compounds, such as 4-HB, could potentially influence the action of SHB .
生化分析
Biochemical Properties
Succinimidyl-4-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of ubiquinone, a key component in the electron transport chain . It is also used in the formation of protocatechuate, a central intermediate in the degradation of aromatic compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells and deliver cytotoxic payloads .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It participates in free radical reactions, where it forms a succinimidyl radical that interacts with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Succinimidyl-4-hydroxybenzoate can be synthesized through the reaction of 4-hydroxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. Automated synthesis modules, such as the GE FASTlab™ synthesizer, are often used to streamline the process and ensure consistent quality . These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions: Succinimidyl-4-hydroxybenzoate primarily undergoes nucleophilic substitution reactions with primary amines . This reaction forms stable amide bonds, which are crucial for its use in protein labeling and crosslinking . The compound can also participate in esterification and hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins), typically in aqueous or buffered solutions at neutral to slightly basic pH.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Hydrolysis: Water or aqueous buffers, often accelerated by acidic or basic conditions.
Major Products:
Amide Bonds: Formed through nucleophilic substitution with primary amines.
Esters: Resulting from esterification reactions with alcohols.
Hydrolyzed Products: Carboxylic acids and alcohols from hydrolysis reactions.
科学研究应用
Succinimidyl-4-hydroxybenzoate is widely used in various scientific fields due to its reactivity and versatility . Some of its key applications include:
相似化合物的比较
N-hydroxysuccinimide (NHS) esters: These compounds share similar reactivity with primary amines and are commonly used in protein labeling and crosslinking.
Sulfosuccinimidyl esters: These water-soluble derivatives of NHS esters offer improved solubility and are used in aqueous environments.
4-hydroxybenzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and its esters exhibit similar chemical properties and reactivity.
Uniqueness: Succinimidyl-4-hydroxybenzoate stands out due to its combination of the succinimidyl ester group and the 4-hydroxybenzoate moiety . This unique structure provides both high reactivity with primary amines and additional functional versatility, making it suitable for a wide range of applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWLZQNCWMIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)
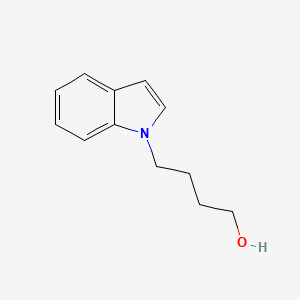
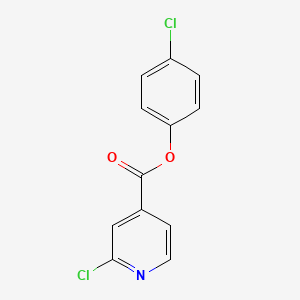
![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)
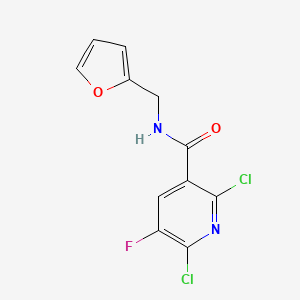
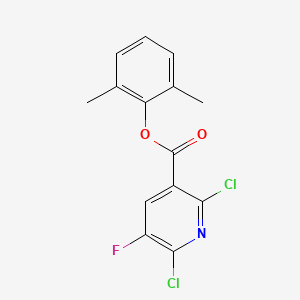
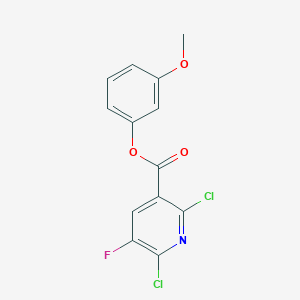
![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)
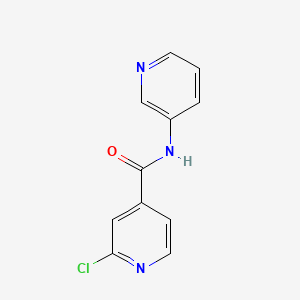
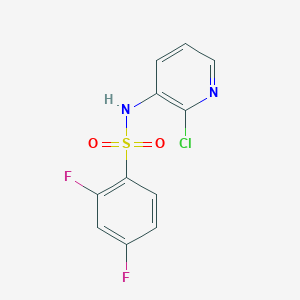
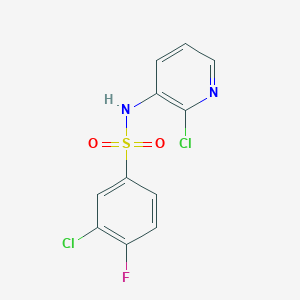
![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
